molecular formula C15H15ClN2OS B4831940 N-(4-CHLOROBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-(4-CHLOROBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4831940
M. Wt: 306.8 g/mol
InChI Key: BQVMAOOLYJZZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chlorobenzyl and methylsulfanyl phenyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 4-chlorobenzylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods, such as continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorobenzyl and methylsulfanyl groups suggests potential interactions with hydrophobic and thiol-containing sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorobenzyl)-N’-phenylurea: Lacks the methylsulfanyl group, which may result in different biological activity.

    N-(4-Methylbenzyl)-N’-[3-(methylsulfanyl)phenyl]urea: Substitution of the chlorine atom with a methyl group can alter its chemical reactivity and biological properties.

    N-(4-Chlorobenzyl)-N’-[3-(methylsulfonyl)phenyl]urea: Oxidation of the methylsulfanyl group to a sulfonyl group can significantly change its chemical and biological behavior.

Uniqueness

N-(4-CHLOROBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to the combination of the chlorobenzyl and methylsulfanyl phenyl groups, which can impart distinct chemical reactivity and biological activity compared to other urea derivatives.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-20-14-4-2-3-13(9-14)18-15(19)17-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVMAOOLYJZZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-CHLOROBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 2
Reactant of Route 2
N-(4-CHLOROBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 3
Reactant of Route 3
N-(4-CHLOROBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-CHLOROBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-CHLOROBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 6
Reactant of Route 6
N-(4-CHLOROBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.